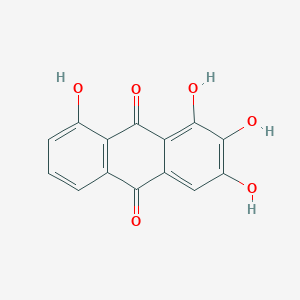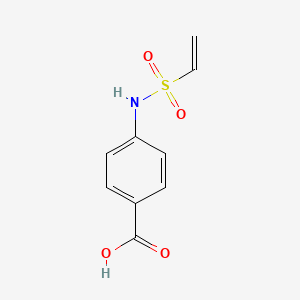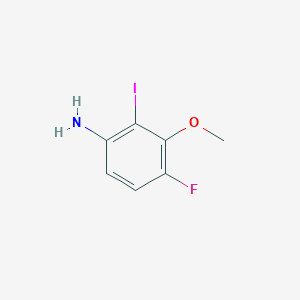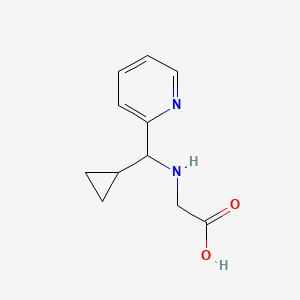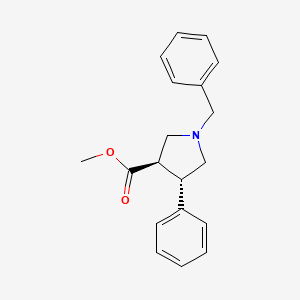
methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both benzyl and phenyl groups attached to the pyrrolidine ring adds to its complexity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and phenyl groups. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)-3-pyrrolidinecarboxylate
- Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate
Uniqueness
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C19H21NO2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m1/s1 |
Clave InChI |
CBOILEULVFQPKE-MSOLQXFVSA-N |
SMILES isomérico |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canónico |
COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)
![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)
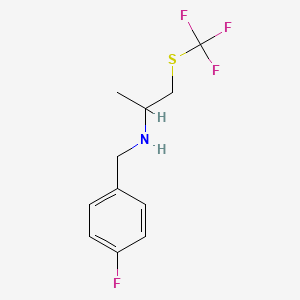
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)
![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

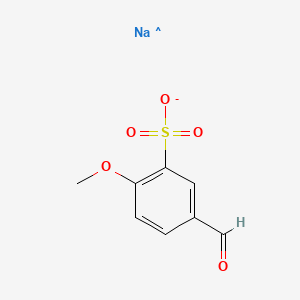
![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)
